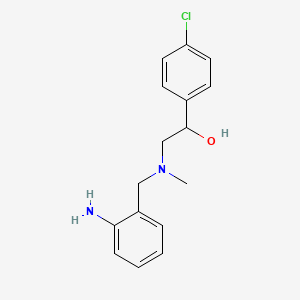2-((2-Aminobenzyl)(methyl)amino)-1-(4-chlorophenyl)ethanol
CAS No.: 102436-79-3
Cat. No.: VC6204115
Molecular Formula: C16H19ClN2O
Molecular Weight: 290.79
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 102436-79-3 |
|---|---|
| Molecular Formula | C16H19ClN2O |
| Molecular Weight | 290.79 |
| IUPAC Name | 2-[(2-aminophenyl)methyl-methylamino]-1-(4-chlorophenyl)ethanol |
| Standard InChI | InChI=1S/C16H19ClN2O/c1-19(10-13-4-2-3-5-15(13)18)11-16(20)12-6-8-14(17)9-7-12/h2-9,16,20H,10-11,18H2,1H3 |
| Standard InChI Key | FXCPNPDEMLIPBM-UHFFFAOYSA-N |
| SMILES | CN(CC1=CC=CC=C1N)CC(C2=CC=C(C=C2)Cl)O |
Introduction
Chemical Identity and Structural Features
Basic Identification
The compound is defined by the following parameters :
| Property | Value |
|---|---|
| CAS Number | 102436-79-3 |
| Molecular Formula | C₁₆H₁₉ClN₂O |
| Molecular Weight | 290.79 g/mol |
| IUPAC Name | 2-((2-Aminobenzyl)(methyl)amino)-1-(4-chlorophenyl)ethanol |
| SMILES Notation | ClC1=CC=C(C=C1)C(O)CN(C)CC2=CC=CC=C2N |
The structure comprises a 4-chlorophenyl group linked to an ethanol backbone, with a methylamino-benzylamine substituent at the second carbon (Figure 1). The presence of both aromatic and polar functional groups suggests potential for hydrogen bonding and π-π interactions .
Synthesis and Reaction Pathways
Primary Synthetic Route
The compound is synthesized via catalytic hydrogenation of 1-(4-chlorophenyl)-2-(methyl(2-nitrobenzyl)amino)ethanol in ethanol using nickel as a catalyst under 760 Torr pressure . Key reaction parameters include:
| Parameter | Condition |
|---|---|
| Catalyst | Nickel |
| Solvent | Ethanol |
| Pressure | 760 Torr (atmospheric) |
| Reaction Time | 12 hours |
| Yield | 80% |
This method, reported by Zara-Kaczian et al. (1986), reduces the nitro group to an amine while preserving the chlorophenyl and ethanol functionalities .
Physicochemical Properties
Experimental data for this specific compound remains limited, but inferences can be drawn from structurally related molecules:
Thermodynamic Properties
-
Boiling Point: Estimated at ~319°C based on analogous chlorophenyl ethanol derivatives .
-
Density: Predicted to be 1.3±0.1 g/cm³, consistent with aromatic amines .
-
Solubility: Likely polar aprotic solvent-soluble (e.g., DMSO, ethanol) due to hydrogen-bonding groups .
Spectroscopic Characteristics
-
IR Spectroscopy: Expected N-H stretches (~3300 cm⁻¹), C-Cl vibrations (~750 cm⁻¹), and O-H broad peaks (~3400 cm⁻¹) .
-
NMR: The 4-chlorophenyl group would produce a singlet at ~7.3 ppm (¹H), while the benzylamine protons resonate near 3.7 ppm .
Applications and Research Significance
Pharmaceutical Intermediates
The compound’s amine and ethanol groups make it a candidate for synthesizing β-adrenergic receptor ligands. Similar structures have been explored for cardiovascular and bronchodilatory therapies .
Chemical Biology Probes
Its ability to coordinate metal ions (via amine and hydroxyl groups) suggests utility in designing catalysts or metalloprotein inhibitors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume